molecular formula C9H20O2Si B040778 tert-Butyldimethylsilyl (R)-(-)-glycidyl ether CAS No. 124150-87-4

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether

Cat. No. B040778
Key on ui cas rn: 124150-87-4
M. Wt: 188.34 g/mol
InChI Key: YANSSVVGZPNSKD-MRVPVSSYSA-N
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Patent
US06262278B1

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-(tert-butyldimethylsilyl) glycidyl ether (5.64 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-(tert-butyldimethylsilyl) glycidyl ether 5c (2.72 g, 14.5 mmol, 48%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 Torr). The product was determined to be present in >99% ee by derivatization through ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C. and direct analysis of the 2-napthylsulfide thus obtained (Chiralcel OD, 99.25:0.75 hexanes:EtOH, 1 mL/min, 230 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
5.64 g
Type
reactant
Reaction Step Three
Name
Quantity
297 mL
Type
reactant
Reaction Step Four
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
32 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.O>CC(O)=O.C1COCC1>[CH2:1]([O:5][Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:7])[CH3:8])[C@H:2]1[O:4][CH2:3]1

Inputs

Step One
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1
Quantity
91 mg
Type
reactant
Smiles
Step Three
Name
Quantity
5.64 g
Type
reactant
Smiles
C(C1CO1)O[Si](C)(C)C(C)(C)C
Step Four
Name
Quantity
297 mL
Type
reactant
Smiles
O
Step Five
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
32 mL
Type
catalyst
Smiles
CC(=O)O
Step Seven
Name
Quantity
0.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([C@@H]1CO1)O[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.5 mmol
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06262278B1

Procedure details

Using the (R,R)-(salen)Co(II) precatalyst of 1 (91 mg, 0.15 mmol, 0.005equiv), (+/−)-(tert-butyldimethylsilyl) glycidyl ether (5.64 g, 30.0 mmol), AcOH (32 mL, 0.6 mmol, 0.02 equiv), 0.3 mL THF, and H2O (297 mL, 16.5 mmol, 0.55 equiv) and a procedure analogous to the one outlined for 5b, (S)-(tert-butyldimethylsilyl) glycidyl ether 5c (2.72 g, 14.5 mmol, 48%) was obtained as a clear oil by vacuum distillation of the reaction mixture (30° C., 0.5 Torr). The product was determined to be present in >99% ee by derivatization through ring opening with 2-napthalenethiol in methanol using 1 equiv TEA at 0° C. and direct analysis of the 2-napthylsulfide thus obtained (Chiralcel OD, 99.25:0.75 hexanes:EtOH, 1 mL/min, 230 nm).
[Compound]
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
91 mg
Type
reactant
Reaction Step Two
Quantity
5.64 g
Type
reactant
Reaction Step Three
Name
Quantity
297 mL
Type
reactant
Reaction Step Four
[Compound]
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
32 mL
Type
catalyst
Reaction Step Six
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:8])[CH3:7])[CH:2]1[O:4][CH2:3]1.O>CC(O)=O.C1COCC1>[CH2:1]([O:5][Si:6]([C:9]([CH3:12])([CH3:11])[CH3:10])([CH3:7])[CH3:8])[C@H:2]1[O:4][CH2:3]1

Inputs

Step One
Name
(R,R)-(salen)Co(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1
Quantity
91 mg
Type
reactant
Smiles
Step Three
Name
Quantity
5.64 g
Type
reactant
Smiles
C(C1CO1)O[Si](C)(C)C(C)(C)C
Step Four
Name
Quantity
297 mL
Type
reactant
Smiles
O
Step Five
Name
5b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
32 mL
Type
catalyst
Smiles
CC(=O)O
Step Seven
Name
Quantity
0.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([C@@H]1CO1)O[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.5 mmol
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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